molecular formula C10H5BrClN3 B12980629 8-Bromo-4-chloroimidazo[1,5-a]quinoxaline

8-Bromo-4-chloroimidazo[1,5-a]quinoxaline

Cat. No.: B12980629
M. Wt: 282.52 g/mol
InChI Key: FWGLOVGCOALBFC-UHFFFAOYSA-N
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Description

8-Bromo-4-chloroimidazo[1,5-a]quinoxaline is a heterocyclic compound with the molecular formula C10H5BrClN3. It is part of the imidazoquinoxaline family, known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloroimidazo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroquinoxaline with 2-bromoimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and enhance the efficiency of the cyclization process. Additionally, the use of catalysts and alternative solvents might be explored to further streamline the production.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloroimidazo[1,5-a]quinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, substitution reactions might yield derivatives with different functional groups replacing the bromine or chlorine atoms, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

8-Bromo-4-chloroimidazo[1,5-a]quinoxaline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly against melanoma and leukemia. Its ability to interact with various biological targets makes it a candidate for drug development.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a modulator of enzyme activity.

    Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds, aiding in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 8-Bromo-4-chloroimidazo[1,5-a]quinoxaline exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and influencing cellular pathways. For example, it may inhibit certain kinases or phosphodiesterases, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-4-chloroquinoline: Similar in structure but lacks the imidazo ring, which can affect its reactivity and biological activity.

    4-Chloroimidazo[1,5-a]quinoxaline: Lacks the bromine atom, which can influence its chemical properties and interactions.

    8-Bromoimidazo[1,5-a]quinoxaline:

Uniqueness

8-Bromo-4-chloroimidazo[1,5-a]quinoxaline is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological properties. This dual substitution pattern can enhance its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

Molecular Formula

C10H5BrClN3

Molecular Weight

282.52 g/mol

IUPAC Name

8-bromo-4-chloroimidazo[1,5-a]quinoxaline

InChI

InChI=1S/C10H5BrClN3/c11-6-1-2-7-8(3-6)15-5-13-4-9(15)10(12)14-7/h1-5H

InChI Key

FWGLOVGCOALBFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N3C=NC=C3C(=N2)Cl

Origin of Product

United States

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